

Protocol for the Solubilization and Use of Carbetocin Acetate in Cell Culture

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Compound of Interest		
Compound Name:	Carbetocin acetate	
Cat. No.:	B8087986	Get Quote

Introduction

Carbetocin acetate is a long-acting synthetic analogue of the neuropeptide hormone oxytocin. It exhibits high affinity and selectivity for the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1] Activation of the OTR by Carbetocin initiates a signaling cascade primarily through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium stores and activate protein kinase C (PKC), respectively. This signaling pathway is crucial in various physiological processes, including uterine contraction, lactation, and social behavior. In a research setting, Carbetocin acetate is a valuable tool for studying oxytocin receptor signaling and its downstream effects in various cell types. This document provides a detailed protocol for the proper dissolution of Carbetocin acetate and its application in cell culture experiments.

Product Information



Product Name	Carbetocin Acetate	
Molecular Formula	C ₄₅ H ₆₉ N ₁₁ O ₁₂ S (free base)	
Molecular Weight	988.16 g/mol (free base)	
Appearance	White to off-white powder	
Storage (Powder)	-20°C for up to 3 years. Keep away from moisture.[2]	
Storage (Solutions)	In solvent at -80°C for up to 1 year.[1]	

Solubility Data

Carbetocin acetate exhibits solubility in several common laboratory solvents. The choice of solvent will depend on the specific requirements of the cell culture system and the desired stock solution concentration. It is recommended to use fresh, anhydrous solvents to ensure maximum solubility.

Solvent	Solubility	Notes
DMSO (Dimethyl Sulfoxide)	≥ 100 mg/mL (≥ 101.19 mM)	Use fresh, anhydrous DMSO as moisture can reduce solubility. Sonication may be required to fully dissolve the compound.
Ethanol	≥ 100 mg/mL	_
Water	≥ 100 mg/mL	_

Experimental Protocols Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Carbetocin acetate** in dimethyl sulfoxide (DMSO).

Materials:



- · Carbetocin acetate powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Optional: Sonicator

Procedure:

- Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of the stock solution.
- Weighing: Accurately weigh the desired amount of Carbetocin acetate powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.88 mg of Carbetocin acetate (based on a molecular weight of 988.16 g/mol).
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the Carbetocin acetate powder. For a 10 mM solution, add 1 mL of DMSO to 9.88 mg of the compound.
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.
- Sterilization (Optional): If required for the specific application, the stock solution can be filtersterilized using a 0.22 μm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile
 microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for
 up to one year.

Application of Carbetocin Acetate to Cell Cultures



This protocol provides a general guideline for treating cultured cells with **Carbetocin acetate**. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.

Materials:

- Cultured cells in appropriate cell culture vessels (e.g., plates, flasks)
- Complete cell culture medium
- Carbetocin acetate stock solution (e.g., 10 mM in DMSO)
- Sterile, pyrogen-free phosphate-buffered saline (PBS) or serum-free medium for dilution

Procedure:

- Cell Seeding: Seed the cells at the desired density in culture vessels and allow them to adhere and grow to the desired confluency.
- Preparation of Working Solution:
 - Thaw an aliquot of the **Carbetocin acetate** stock solution at room temperature.
 - Prepare a series of dilutions of the stock solution in complete cell culture medium or a suitable vehicle (e.g., PBS, serum-free medium) to achieve the desired final concentrations.
 - Important: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in the experiment.
- Treatment of Cells:
 - Remove the existing culture medium from the cells.
 - Add the medium containing the desired concentration of Carbetocin acetate (or vehicle control) to the cells.



- For example, to achieve a final concentration of 1 μM from a 10 mM stock solution, you
 can perform a 1:10,000 dilution (e.g., add 1 μL of the 10 mM stock to 10 mL of medium).
- Incubation: Incubate the cells for the desired period at 37°C in a humidified incubator with 5% CO₂.
- Downstream Analysis: Following incubation, the cells can be harvested and analyzed for the desired biological response (e.g., calcium imaging, gene expression analysis, protein phosphorylation).

Recommended Working Concentrations:

The effective concentration of **Carbetocin acetate** can vary depending on the cell type and the specific biological endpoint being measured. Based on available literature, a starting point for in vitro experiments can be in the nanomolar to low micromolar range.

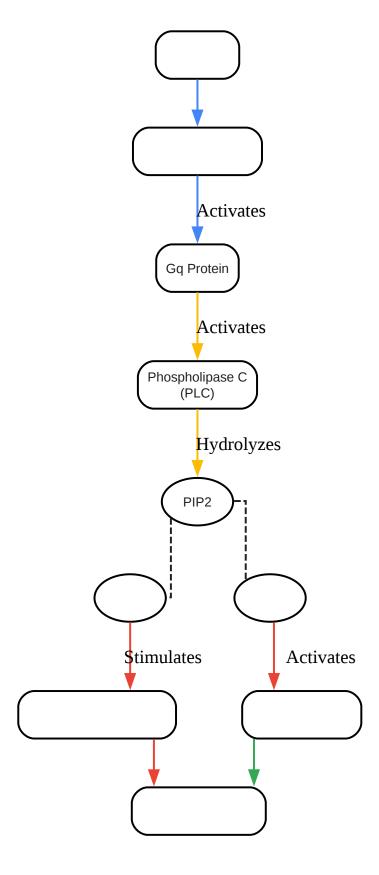
- HEK293 cells: An EC₅₀ of 48.8 nM has been reported for Gq protein activation.[3] A concentration of 1 μM was used for studying receptor internalization.[3]
- Myometrial tissue: In vitro studies on human myometrial strips have used a range of concentrations from 10⁻¹⁰ M to 10⁻⁵ M.[4][5]

It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Mandatory Visualizations

Caption: Experimental workflow for the preparation and application of **Carbetocin acetate**.





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Caption: Simplified signaling pathway of **Carbetocin acetate** via the oxytocin receptor.



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